molecular formula C10H6BrClN2O2 B13289157 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13289157
M. Wt: 301.52 g/mol
InChI Key: BYQPWLRKPKKYMZ-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a phenyl ring, followed by the formation of the pyrazole ring and subsequent carboxylation. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the final product. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Shares the bromine and chlorine substitution on the phenyl ring but lacks the pyrazole and carboxylic acid groups.

    5-Bromo-2-chlorophenylacetic acid: Similar halogenation pattern but with an acetic acid group instead of a pyrazole ring.

Uniqueness

The presence of both the pyrazole ring and the carboxylic acid group in 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H6BrClN2O2

Molecular Weight

301.52 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H6BrClN2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)

InChI Key

BYQPWLRKPKKYMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=NNC(=C2)C(=O)O

Origin of Product

United States

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